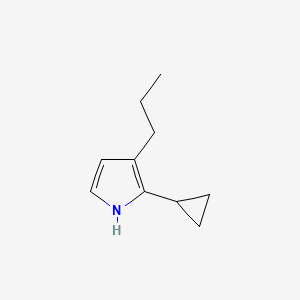![molecular formula C8H12O3 B14280889 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one CAS No. 141033-92-3](/img/structure/B14280889.png)
5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-methyl-2-oxabicyclo[321]octan-7-one is a bicyclic compound with a unique structure that includes a hydroxyl group, a methyl group, and an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and further reactions to form the desired bicyclic structure . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with good stereochemical control .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for various targets.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
7-Oxabicyclo[4.1.0]heptan-3-ol: A structurally related compound with different functional groups.
Uniqueness: 5-Hydroxy-1-methyl-2-oxabicyclo[32
Properties
CAS No. |
141033-92-3 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H12O3/c1-7-5-8(10,2-3-11-7)4-6(7)9/h10H,2-5H2,1H3 |
InChI Key |
HQBVSAUEEPMOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CCO1)(CC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)

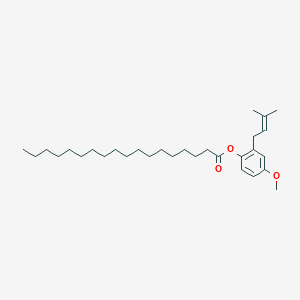
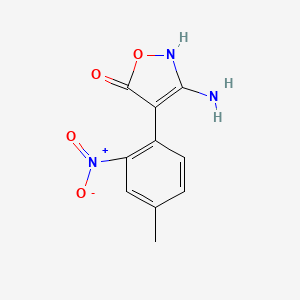



![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
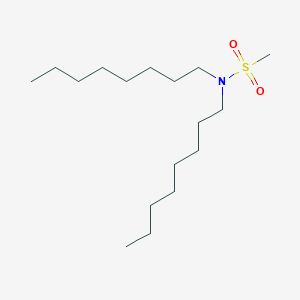
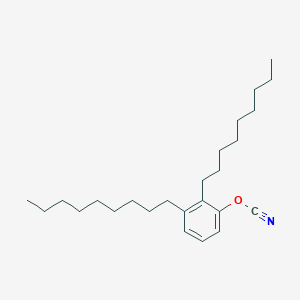
diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)

